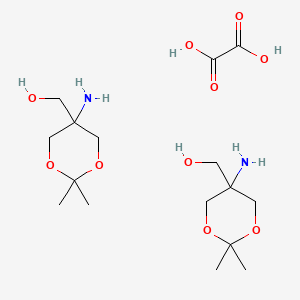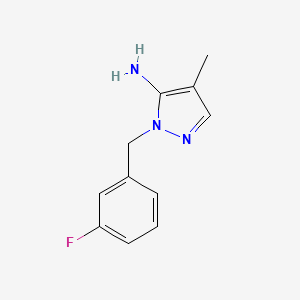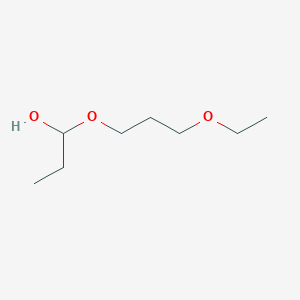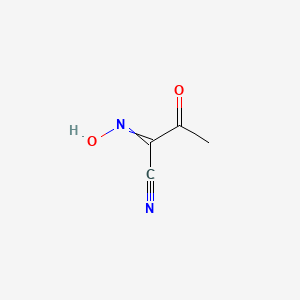
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol typically involves the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane-5-yl methanol. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is often obtained in high purity through advanced purification techniques such as chromatography and distillation .
化学反应分析
Types of Reactions
5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halides or esters.
科学研究应用
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-amine: Similar structure but lacks the hydroxyl group.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Contains an additional hydroxyl group at a different position.
Uniqueness
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
属性
CAS 编号 |
97583-52-3 |
|---|---|
分子式 |
C16H32N2O10 |
分子量 |
412.43 g/mol |
IUPAC 名称 |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/2C7H15NO3.C2H2O4/c2*1-6(2)10-4-7(8,3-9)5-11-6;3-1(4)2(5)6/h2*9H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
GVMGBQAHSOLAIK-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
规范 SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)

![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)







